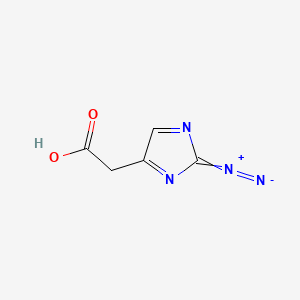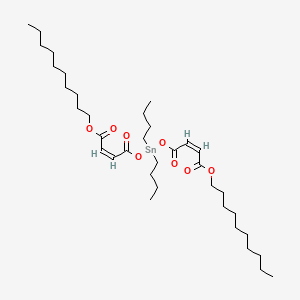
Acetaldehyde dibenzyl acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaldehyde dibenzyl acetal, also known as 1,1’-[1,1-Ethanediylbis(oxymethylene)]dibenzene, is an organic compound with the molecular formula C16H18O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is formed by the reaction of acetaldehyde with benzyl alcohol, resulting in the formation of an acetal group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetaldehyde dibenzyl acetal can be synthesized through the acetalization of acetaldehyde with benzyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions, and the water produced during the reaction is removed to drive the equilibrium towards the formation of the acetal .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yields and purity of the final product. The process may also involve the use of basic conditions with sodium alkoxide and trifluoroacetate ester to facilitate the formation of the acetal .
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde dibenzyl acetal undergoes various chemical reactions, including:
Oxidation: The acetal can be oxidized to form benzaldehyde and other oxidation products.
Hydrolysis: In the presence of aqueous acid, this compound can be hydrolyzed back to acetaldehyde and benzyl alcohol.
Substitution: The acetal group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Hydrolysis: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), are used for hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde and other oxidation products.
Hydrolysis: Acetaldehyde and benzyl alcohol.
Substitution: Various substituted acetals depending on the nucleophile used.
Scientific Research Applications
Acetaldehyde dibenzyl acetal has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of acetaldehyde dibenzyl acetal involves the formation of a stable acetal group, which protects the aldehyde functionality from unwanted reactions. The acetal group can be selectively removed under acidic conditions, regenerating the original aldehyde. This property makes it a valuable reagent in organic synthesis for the protection and deprotection of aldehyde groups .
Comparison with Similar Compounds
Similar Compounds
Acetaldehyde dimethyl acetal: Similar in structure but with methyl groups instead of benzyl groups.
Acetaldehyde diethyl acetal: Similar in structure but with ethyl groups instead of benzyl groups.
Benzaldehyde dimethyl acetal: Similar in structure but derived from benzaldehyde instead of acetaldehyde.
Uniqueness
Acetaldehyde dibenzyl acetal is unique due to the presence of benzyl groups, which provide additional stability and reactivity compared to other acetals. The benzyl groups also impart distinct chemical properties, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
23556-90-3 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-phenylmethoxyethoxymethylbenzene |
InChI |
InChI=1S/C16H18O2/c1-14(17-12-15-8-4-2-5-9-15)18-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
InChI Key |
RFRXYOZZAPXFFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


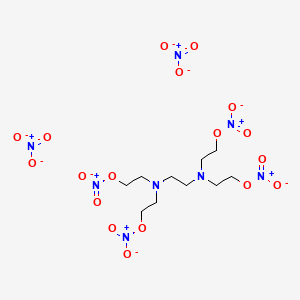
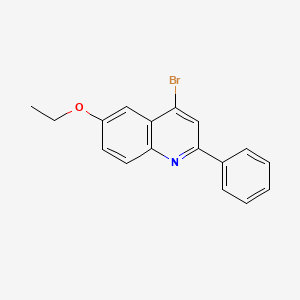
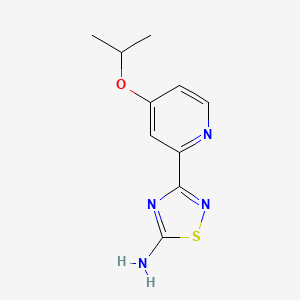
![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)
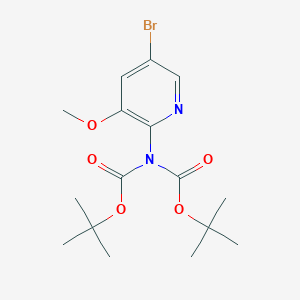

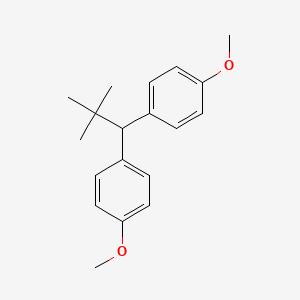
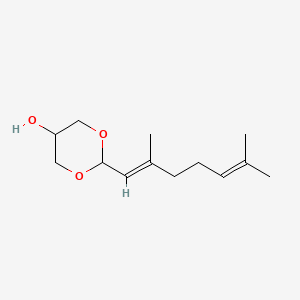
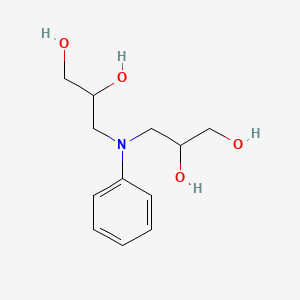
![Thieno[3,2-b]thiophene-2,5-dione](/img/structure/B13760093.png)
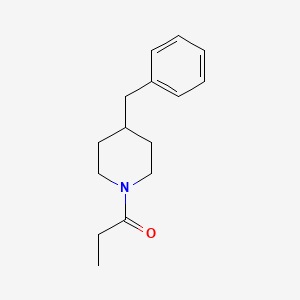
![Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-](/img/structure/B13760108.png)
